molecular formula C17H13Cl2N3O B11112368 (4Z)-2-(3-chlorophenyl)-4-{[(4-chlorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(3-chlorophenyl)-4-{[(4-chlorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11112368
M. Wt: 346.2 g/mol
InChI Key: ISOKUEQJVNLRTO-UHFFFAOYSA-N
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Description

4-[(Z)-1-(4-Chloroanilino)methylidene]-1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-one is a synthetic organic compound characterized by its unique structure, which includes both chloroanilino and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-1-(4-chloroanilino)methylidene]-1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-one typically involves the following steps:

    Formation of the pyrazolone core: This can be achieved by the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with appropriate chlorinated aniline derivatives under acidic or basic conditions.

    Introduction of the chloroanilino group: This step involves the condensation of the pyrazolone core with 4-chloroaniline in the presence of a suitable catalyst, such as acetic acid or a Lewis acid like aluminum chloride.

    Final product isolation: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the final product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification techniques such as industrial chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazolone ring, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the double bonds within the structure, resulting in amines or saturated compounds.

    Substitution: The chloro groups on the aromatic rings can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon can be employed.

    Substitution: Nucleophiles like sodium methoxide, ammonia, or thiourea can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or saturated compounds.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

4-[(Z)-1-(4-Chloroanilino)methylidene]-1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, or anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 4-[(Z)-1-(4-chloroanilino)methylidene]-1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroanilino and chlorophenyl groups can facilitate binding to hydrophobic pockets within proteins, while the pyrazolone core can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Z)-1-(4-Bromoanilino)methylidene]-1-(3-bromophenyl)-3-methyl-1H-pyrazol-5-one
  • 4-[(Z)-1-(4-Fluoroanilino)methylidene]-1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-one
  • 4-[(Z)-1-(4-Methoxyanilino)methylidene]-1-(3-methoxyphenyl)-3-methyl-1H-pyrazol-5-one

Uniqueness

The uniqueness of 4-[(Z)-1-(4-chloroanilino)methylidene]-1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-one lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of chloro groups can enhance its binding affinity to certain proteins and increase its stability under various conditions compared to its bromo, fluoro, or methoxy analogs.

Properties

Molecular Formula

C17H13Cl2N3O

Molecular Weight

346.2 g/mol

IUPAC Name

2-(3-chlorophenyl)-4-[(4-chlorophenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H13Cl2N3O/c1-11-16(10-20-14-7-5-12(18)6-8-14)17(23)22(21-11)15-4-2-3-13(19)9-15/h2-10,21H,1H3

InChI Key

ISOKUEQJVNLRTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC3=CC=C(C=C3)Cl

Origin of Product

United States

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